2-(1,2-benzoxazol-3-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide 2-(1,2-benzoxazol-3-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0830251
InChI: InChI=1S/C17H13N3O3S/c1-22-10-6-7-12-15(8-10)24-17(18-12)19-16(21)9-13-11-4-2-3-5-14(11)23-20-13/h2-8H,9H2,1H3,(H,18,19,21)
SMILES: COC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=NOC4=CC=CC=C43
Molecular Formula: C17H13N3O3S
Molecular Weight: 339.4 g/mol

2-(1,2-benzoxazol-3-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

CAS No.:

Cat. No.: VC0830251

Molecular Formula: C17H13N3O3S

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

2-(1,2-benzoxazol-3-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide -

Specification

Molecular Formula C17H13N3O3S
Molecular Weight 339.4 g/mol
IUPAC Name 2-(1,2-benzoxazol-3-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Standard InChI InChI=1S/C17H13N3O3S/c1-22-10-6-7-12-15(8-10)24-17(18-12)19-16(21)9-13-11-4-2-3-5-14(11)23-20-13/h2-8H,9H2,1H3,(H,18,19,21)
Standard InChI Key YEVHCLCNZKWYHP-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=NOC4=CC=CC=C43
Canonical SMILES COC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=NOC4=CC=CC=C43

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator